Methyl 2-ethylpyridine-4-carboxylate
Overview
Description
Scientific Research Applications
1. Synthesis of Highly Functionalized Tetrahydropyridines
Methyl 2-ethylpyridine-4-carboxylate has been utilized in the synthesis of functionalized tetrahydropyridines. Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate, a compound related to this compound, could be used in a phosphine-catalyzed annulation reaction to create tetrahydropyridines with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).
2. One-Pot Synthesis of Methyl 4-Aminopyrrole-2-Carboxylates
Galenko et al. (2015) developed a method for the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using 5-methoxyisoxazoles and pyridinium ylides, demonstrating the versatility of compounds like this compound in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
3. Antimicrobial Activity of Derivatives
Nagashree et al. (2013) investigated the antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives. They found that certain synthesized compounds exhibited significant antimicrobial properties, highlighting the potential medicinal applications of these derivatives (Nagashree, Mallu, Mallesha, & Bindya, 2013).
4. Synthesis of Fluorinated Derivatives
Shi Qunfeng et al. (2012) described the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate from methyl 3-methylpyridine-2-carboxylate. This study is an example of how modifications to the this compound structure can lead to new compounds with potentially different properties (Shi Qunfeng, Zhou, Li, & Mao, 2012).
5. Chemosensor for Copper(II) Detection
He et al. (2006) reported the use of a carboxylic acid-functionalized tris(2,2'-bipyridine)-ruthenium(II) complex as a fluorescent chemosensor for detecting Cu(II). This research demonstrates the potential application of pyridine derivatives, such as this compound, in creating sensitive and selective sensors for metal ions (He, Ren, Zhang, Dong, & Zhao, 2006).
Properties
IUPAC Name |
methyl 2-ethylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDAGBGABTACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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